The synthesis of Cimiracemoside C typically involves extraction from the rhizomes of Cimicifuga racemosa. The process includes several key steps:
In industrial settings, large-scale extraction and purification processes are employed, utilizing bulk harvesting and solvent extraction followed by chromatography to ensure high purity levels (≥98%) for research and therapeutic applications .
Cimiracemoside C features a complex molecular structure typical of triterpenoids. Its structural analysis reveals multiple hydroxyl groups contributing to its glycosidic nature.
Cimiracemoside C can undergo various chemical transformations:
The reactions yield various oxidized and reduced derivatives that may exhibit distinct biological activities, warranting further investigation into their potential therapeutic effects.
The mechanism of action for Cimiracemoside C involves interaction with specific biological pathways. Research indicates that it may modulate inflammatory pathways and influence cell signaling mechanisms relevant in cancer progression.
Studies suggest that compounds derived from Cimicifuga racemosa, including Cimiracemoside C, may interact with nuclear factor kappa B (NF-κB) pathways, which play a critical role in inflammation and cancer development. This interaction could lead to the inhibition of pro-inflammatory cytokines .
Cimiracemoside C has several scientific uses, particularly in pharmacology:
Cimiracemoside C is a triterpenoid glycoside belonging to the cycloartane structural class. This specialized metabolite serves as a key phytochemical marker for authenticating Actaea racemosa (syn. Cimicifuga racemosa), commonly known as Black Cohosh [7] [9]. Its molecular architecture comprises a cimigenol aglycone core linked to an α-L-arabinopyranose sugar moiety, contributing to its biological activity and solubility characteristics [5]. The compound has garnered significant research interest due to its potential therapeutic applications, particularly in metabolic disorders and women’s health [2] [4].
Cimiracemoside C is predominantly isolated from the rhizomes and roots of Actaea racemosa L. (Ranunculaceae family), a perennial herb native to deciduous forests of eastern North America [3] [6]. This species thrives in rich, well-drained soils under shaded canopies. The compound occurs in commercially relevant concentrations (typically 0.2–1.2% dry weight) in standardized extracts used in phytopharmaceutical preparations [6]. While A. racemosa remains the primary source, trace amounts have been detected in related species:
The compound’s spatial distribution within the plant is heterogeneous, with highest concentrations in the root cortex and rhizome nodes, as determined by hyperspectral imaging and UHPLC-MS analyses [7]. Seasonal variation significantly impacts yield, with autumn-harvested material showing 30–40% higher cimiracemoside C content than spring-collected specimens due to translocation of storage metabolites [6].
The ethnobotanical use of cimiracemoside C-containing plant material dates back centuries:
The isolation timeline reflects scientific progression:
The taxonomic positioning of cimiracemoside C-producing plants has undergone significant revisions:
Table 2: Taxonomic Reclassification and Marker Compounds
Historical Genus | Current Genus | Species Examples | Cimiracemoside C Content | Distinguishing Marker |
---|---|---|---|---|
Cimicifuga | Actaea | A. racemosa | High (0.8–1.2% dry weight) | Diagnostic compound [10] |
Cimicifuga | Actaea | A. dahurica | Absent | Cimifugin present [7] |
Cimicifuga | Actaea | A. simplex | Trace (<0.1%) | Cimigenol xylosides [3] |
Actaea | Actaea | A. pachypoda | Low (0.1–0.3%) | Podocarpane-type triterpenes [7] |
Molecular phylogenetics based on ITS/ETS ribosomal DNA and trnL-F plastid markers resolved the paraphyly of Cimicifuga, leading to the merger of Cimicifuga species into the expanded Actaea genus [3]. Key taxonomic characteristics:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5